2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide
Description
Properties
IUPAC Name |
2-(4-propan-2-yloxyphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)24-14-9-7-13(8-10-14)18-11-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-12H,20H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUIWNXYLIOBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline ring.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of quinoline derivatives with hydrazine derivatives. The process often includes several steps to ensure the purity and yield of the final product. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and confirm the compound's identity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that related quinoline derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Case Study: Anticancer Activity
- In a comparative study, this compound demonstrated an IC50 value of 0.19 µM against MCF-7 cells, comparable to Lapatinib (0.17 µM), a known EGFR inhibitor. This suggests its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Efficacy
The antimicrobial properties of this compound have also been investigated. It has shown effective inhibition against various bacterial strains, indicating its potential use in treating bacterial infections.
- Case Study: Antimicrobial Activity
- The compound exhibited significant inhibition against Staphylococcus epidermidis and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong bactericidal properties.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives exhibit potent DNA gyrase inhibition (IC₅₀: 0.8–2.1 µM against S. aureus), attributed to hydrophobic interactions and hydrogen bonding with the enzyme’s ATP-binding pocket .
- 2-(4-Chlorophenyl) analogs (e.g., Compound 9n in ) show moderate antimicrobial activity (MIC: 12.5 µg/mL against E. coli), while methoxy-substituted derivatives display reduced potency due to lower LogP .
Anticancer Activity
Anti-inflammatory and Biofilm Inhibition
- 2-(4-Bromophenyl) derivatives reduce biofilm formation in P. aeruginosa (MBEC: 64 µg/mL) and suppress TNF-α production by 40–60% .
Biological Activity
2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a quinoline core substituted with an isopropoxy group and a carbohydrazide moiety. This structural configuration is believed to influence its biological properties significantly.
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-propan-2-yloxyphenyl)quinoline-4-carbohydrazide |
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.37 g/mol |
| CAS Number | 438228-91-2 |
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown moderate antibacterial activity against various bacterial strains, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values indicate effectiveness in inhibiting bacterial growth, although specific data for this compound remains limited.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Quinoline derivatives are known for their diverse biological activities, including anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed case studies are required to establish its efficacy and mechanism of action in cancer therapy .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could modulate various biological processes, leading to its observed antimicrobial and anticancer activities.
Study on Antibacterial Activity
In a comparative study assessing various quinoline derivatives, researchers found that compounds similar to this compound exhibited varying degrees of antibacterial activity. The study utilized the MIC assay to quantify effectiveness against standard bacterial strains, providing insights into structure-activity relationships (SAR) within this class of compounds .
Study on Anticancer Properties
Another investigation focused on the anticancer potential of quinoline derivatives highlighted the importance of substituent groups on the quinoline ring in enhancing cytotoxicity against cancer cell lines. The study reported significant cytotoxic effects for certain derivatives at low concentrations, indicating that modifications similar to those seen in this compound could lead to improved therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a derivative synthesis involves reacting 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with substituted isatin in ethanol under reflux, catalyzed by glacial acetic acid . Key conditions include maintaining stoichiometric ratios (e.g., 1.5 mmol of reactants), solvent purity, and controlled temperature to avoid side reactions. Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via recrystallization or column chromatography.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinoline backbone and hydrazide moiety. Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation if crystalline forms are obtainable .
Q. What are the primary considerations for ensuring compound stability during experimental storage and handling?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Desiccants should be used to avoid moisture absorption, and temperatures should be maintained below -20°C for long-term storage. Stability testing via accelerated degradation studies (e.g., exposure to light, heat, or humidity) is recommended to establish shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:
- Standardize bioactivity assays using validated protocols (e.g., CLSI guidelines for antimicrobial testing).
- Verify compound purity via HPLC (>95%) and confirm stability under assay conditions.
- Cross-reference results with structural analogs (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid derivatives) to identify structure-activity relationships (SAR) .
Q. What strategies are recommended for designing derivatives to enhance target selectivity while minimizing off-target effects?
- Methodological Answer : Employ a dual approach:
- Computational Design : Use molecular docking to predict binding affinity toward target proteins (e.g., microbial enzymes) versus off-target human proteins.
- SAR Exploration : Introduce substituents at the quinoline 4-position (e.g., sulfonyl or morpholine groups) to modulate lipophilicity and hydrogen-bonding capacity. Validate selectivity via kinase profiling panels or toxicity assays .
Q. How can computational methods be integrated with experimental data to elucidate the mechanism of action?
- Methodological Answer : Combine molecular dynamics simulations with experimental techniques:
- Docking Studies : Predict binding modes with target proteins (e.g., DNA gyrase for antimicrobial activity).
- Free Energy Calculations : Estimate binding affinities (ΔG) using MM/GBSA or MM/PBSA.
- Experimental Validation : Compare computational predictions with enzyme inhibition assays or cellular uptake studies. Discrepancies may indicate unaccounted solvent effects or protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
